molecular formula C34H56N8O9S B14246720 L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine CAS No. 343863-41-2

L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine

Cat. No.: B14246720
CAS No.: 343863-41-2
M. Wt: 752.9 g/mol
InChI Key: XAJCBYRVDVRHKM-PARYCNTBSA-N
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Description

L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine is a peptide composed of seven amino acids: L-tyrosine, L-alanine, glycine, L-alanine, L-methionine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the deprotected amine group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, L-alanine, L-methionine, L-lysine, and L-leucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used to reduce disulfide bonds.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.

Major Products

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Used in the development of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanylglycyl-L-alanyl-L-methionyl-L-lysyl-L-leucine depends on its specific biological activity. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-tyrosine: A dipeptide with similar amino acid composition but shorter chain length.

    L-Alanyl-L-glutamine: Another dipeptide with different amino acids but similar applications in biochemistry and medicine.

Properties

CAS No.

343863-41-2

Molecular Formula

C34H56N8O9S

Molecular Weight

752.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H56N8O9S/c1-19(2)16-27(34(50)51)42-32(48)25(8-6-7-14-35)41-33(49)26(13-15-52-5)40-30(46)21(4)38-28(44)18-37-29(45)20(3)39-31(47)24(36)17-22-9-11-23(43)12-10-22/h9-12,19-21,24-27,43H,6-8,13-18,35-36H2,1-5H3,(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)(H,50,51)/t20-,21-,24-,25-,26-,27-/m0/s1

InChI Key

XAJCBYRVDVRHKM-PARYCNTBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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